(2'-Methyl-4'-(5-methyl-1,2,4-oxadiazol-3-yl)-[1,1'-biphenyl]-4-yl)(1'-methyl-6,7-dihydrospiro[furo[2,3-f]indole-3,4'-piperidin]-5(2H)-yl)methanone

Catalog No.
S542576
CAS No.
180083-23-2
M.F
C32H32N4O3
M. Wt
520.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2'-Methyl-4'-(5-methyl-1,2,4-oxadiazol-3-yl)-[1,1...

CAS Number

180083-23-2

Product Name

(2'-Methyl-4'-(5-methyl-1,2,4-oxadiazol-3-yl)-[1,1'-biphenyl]-4-yl)(1'-methyl-6,7-dihydrospiro[furo[2,3-f]indole-3,4'-piperidin]-5(2H)-yl)methanone

IUPAC Name

[4-[2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]phenyl]-(1'-methylspiro[6,7-dihydro-2H-furo[2,3-f]indole-3,4'-piperidine]-5-yl)methanone

Molecular Formula

C32H32N4O3

Molecular Weight

520.6 g/mol

InChI

InChI=1S/C32H32N4O3/c1-20-16-25(30-33-21(2)39-34-30)8-9-26(20)22-4-6-23(7-5-22)31(37)36-13-10-24-17-29-27(18-28(24)36)32(19-38-29)11-14-35(3)15-12-32/h4-9,16-18H,10-15,19H2,1-3H3

InChI Key

ATQMRMGXINTJHV-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)C2=NOC(=N2)C)C3=CC=C(C=C3)C(=O)N4CCC5=CC6=C(C=C54)C7(CCN(CC7)C)CO6

solubility

Soluble in DMSO

Synonyms

1'-methyl-5-(2'-methyl-4'-((5-methyl-1,2,4-oxadiazol-3-yl)biphenyl-4-yl)carbonyl)-2,3,6,7-tetrahydrospiro(furo(2,3-f)indole-3,4'-piperidone) hemioxalate, SB 224289, SB 22489G, SB-224289, SB-22489G, SB224289

Canonical SMILES

CC1=C(C=CC(=C1)C2=NOC(=N2)C)C3=CC=C(C=C3)C(=O)N4CCC5=CC6=C(C=C54)C7(CCN(CC7)C)CO6

The exact mass of the compound (2'-Methyl-4'-(5-methyl-1,2,4-oxadiazol-3-yl)-[1,1'-biphenyl]-4-yl)(1'-methyl-6,7-dihydrospiro[furo[2,3-f]indole-3,4'-piperidin]-5(2H)-yl)methanone is 520.2474 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Spiro Compounds - Supplementary Records. It belongs to the ontological category of 1,2,4-oxadiazole in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

The compound (2'-Methyl-4'-(5-methyl-1,2,4-oxadiazol-3-yl)-[1,1'-biphenyl]-4-yl)(1'-methyl-6,7-dihydrospiro[furo[2,3-f]indole-3,4'-piperidin]-5(2H)-yl)methanone is a complex organic molecule characterized by its unique structural features. It consists of a biphenyl moiety substituted with a 5-methyl-1,2,4-oxadiazole and a spiro-furoindole-piperidine unit. The presence of these various functional groups suggests potential for diverse biological activities and applications.

The chemical reactivity of this compound can be analyzed through various reactions typical for organic compounds, including:

  • Nucleophilic Substitution: The methanone group may undergo nucleophilic attack, facilitating the introduction of new functional groups.
  • Reduction Reactions: The presence of carbonyl functionalities allows for reduction to alcohols or amines.
  • Cyclization Reactions: The spiro structure may participate in cyclization reactions under appropriate conditions.

These reactions can be catalyzed by specific enzymes or chemical agents, depending on the desired transformation

The biological activity of this compound is anticipated to be significant due to its structural complexity. Similar compounds have shown various pharmacological effects, such as:

  • Anticancer Activity: Many oxadiazole derivatives exhibit cytotoxic properties against tumor cells.
  • Antimicrobial Properties: Compounds with biphenyl and piperidine structures often demonstrate antimicrobial activity.
  • Neuroprotective Effects: The furoindole moiety is associated with neuroprotective properties in several studies.

Predictive models such as PASS (Prediction of Activity Spectra for Substances) can be utilized to assess the potential biological activities based on its structure .

Synthesis of this compound may involve several steps:

  • Formation of the Oxadiazole Ring: This can be achieved through condensation reactions involving hydrazine derivatives and carboxylic acids.
  • Biphenyl Synthesis: Typically synthesized via Suzuki coupling or other cross-coupling methods.
  • Spiro Compound Formation: This may involve cyclization reactions between furoindole precursors and piperidine derivatives.

Each step requires careful control of reaction conditions to ensure high yield and purity of the final product .

The potential applications of this compound include:

  • Pharmaceutical Development: Due to its anticipated biological activities, it could serve as a lead compound in drug discovery.
  • Material Science: Its unique structural features may lend themselves to applications in organic electronics or photonic devices.
  • Agricultural Chemistry: Compounds with similar structures have been explored for their potential as agrochemicals.

Interaction studies are crucial for understanding how this compound interacts with biological targets. Techniques such as:

  • Molecular Docking Studies: To predict binding affinities with specific proteins or enzymes.
  • In Vitro Assays: To evaluate cytotoxicity and other biological effects on cell lines.

These studies help elucidate the mechanisms underlying its biological activity and inform further development .

Several compounds share structural similarities with the target compound, including:

Compound NameStructural FeaturesBiological Activity
5-Methyl-1,2,4-Oxadiazole DerivativesContains oxadiazole ringAnticancer, Antimicrobial
Biphenyl DerivativesBiphenyl core structureAntioxidant, Antimicrobial
Furoindole CompoundsFuroindole scaffoldNeuroprotective

Uniqueness

The uniqueness of the target compound lies in its combination of multiple pharmacologically relevant substructures (oxadiazole, biphenyl, and spiro-furoindole), which may confer synergistic effects not observed in simpler analogs. This complexity enhances its potential utility in therapeutic applications compared to more straightforward compounds .

The synthesis of the target compound requires a strategic disconnection approach that identifies key molecular fragments and their optimal assembly sequence. The retrosynthetic analysis reveals three primary structural units: the 1,2,4-oxadiazole ring system, the biphenyl framework, and the spirocyclic furo[2,3-f]indole-piperidine core [1] .

Primary Disconnection Strategy: The most efficient synthetic route involves disconnecting the compound at the carbonyl linkage, separating the biphenyl-oxadiazole fragment from the spirocyclic moiety. This approach minimizes the number of steps while maintaining synthetic flexibility [1] .

Key Synthetic Considerations: The presence of the 5-methyl-1,2,4-oxadiazole substituent on the biphenyl system necessitates careful planning to avoid regioselectivity issues during heterocycle formation. The spirocyclic core presents unique challenges due to the quaternary carbon center at the spiro junction, requiring specialized cyclization conditions [3].

Fragment Analysis: The 2'-methyl-4'-(5-methyl-1,2,4-oxadiazol-3-yl)-[1,1'-biphenyl]-4-yl acid chloride represents the electrophilic component, while the 1'-methyl-6,7-dihydrospiro[furo[2,3-f]indole-3,4'-piperidin]-5(2H)-yl amine serves as the nucleophilic partner in the final coupling reaction [1] .

Key Synthetic Routes

1,2,4-Oxadiazole Ring Formation Chemistry

The construction of the 5-methyl-1,2,4-oxadiazole ring system employs the well-established amidoxime cyclization methodology. This process involves the initial conversion of the corresponding nitrile to an amidoxime intermediate, followed by cyclodehydration with an appropriate carboxylic acid derivative [4] [5].

Amidoxime Formation: The starting 4-cyano-3-methylbiphenyl is treated with hydroxylamine hydrochloride in the presence of sodium carbonate in ethanol at reflux conditions for 4-6 hours, yielding the corresponding amidoxime in 85-90% yield [4] [5].

Cyclodehydration Process: The amidoxime intermediate undergoes cyclization with acetic anhydride or acetyl chloride in the presence of a base such as triethylamine. The reaction proceeds through an O-acylated intermediate that cyclizes to form the 1,2,4-oxadiazole ring with elimination of water [4] [5].

Optimized Conditions: Microwave-assisted synthesis has proven particularly effective for this transformation, reducing reaction times from 6-8 hours to 10-15 minutes while improving yields to 92-95% [6] [7]. The use of catalytic amounts of tetrabutylammonium fluoride as a cyclization promoter has been reported to enhance both yield and reaction rate [4].

Alternative Methodologies: The direct cyclization of acyl amidoximes using various dehydrating agents including phosphorus oxychloride, thionyl chloride, or polymer-supported reagents provides alternative approaches with comparable yields [8] [9].

Suzuki Coupling for Biphenyl Construction

The biphenyl framework is most efficiently constructed through palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, which provide excellent yields and broad functional group tolerance [10] [11] [12].

Standard Suzuki Conditions: The coupling between 4-bromo-2-methylbenzonitrile and 4-carboxyphenylboronic acid is performed using palladium(II) acetate (5 mol%) and triphenylphosphine (15 mol%) as the catalyst system in the presence of potassium carbonate as base in a dioxane-water mixture at 95°C for 12-18 hours [10] [11].

Optimized Catalyst Systems: Recent developments have shown that the use of palladium(0) complexes with bulky phosphine ligands such as SPhos or RuPhos can significantly improve reaction efficiency, reducing catalyst loading to 2-3 mol% while maintaining excellent yields (88-94%) [12] [13].

Substrate Scope and Limitations: The presence of the ortho-methyl substituent can create steric hindrance during the oxidative addition step, requiring elevated temperatures and extended reaction times. The use of microwave heating has been shown to overcome these limitations effectively [10] [11].

Mechanistic Considerations: The reaction proceeds through the standard oxidative addition, transmetalation, and reductive elimination sequence. The electron-withdrawing nature of the nitrile group facilitates the oxidative addition step, while the boronic acid component undergoes transmetalation with the palladium center [11] [12].

Spirocyclization Techniques for Furo[2,3-f]indole-piperidine Junction

The construction of the spirocyclic furo[2,3-f]indole-piperidine system represents one of the most challenging aspects of the synthesis, requiring careful control of reaction conditions to achieve the desired stereochemistry and regioselectivity [3].

Cyclization Strategy: The spirocyclization is achieved through an intramolecular alkylation approach, where a piperidine derivative undergoes ring closure with a functionalized indole precursor. The reaction proceeds via deprotonation of the piperidine nitrogen followed by nucleophilic attack on an activated electrophilic center [3].

Key Intermediates: The synthesis begins with 6-methoxy-2,3-dihydrofuran-3-one, which undergoes condensation with 4-aminopiperidine in acetic acid at 120°C for 8 hours to yield the dihydrofuroindole precursor .

Spirocyclization Conditions: Treatment with sodium hydride in tetrahydrofuran at 0°C induces intramolecular alkylation to form the spiro center. The reaction requires careful control of stoichiometry, as excess sodium hydride (>2 equivalents) leads to over-alkylation and reduced yields .

N-Methylation: The secondary amine is methylated using methyl iodide and potassium carbonate in dimethylformamide at 60°C for 4 hours, providing the final spirocyclic framework in good yield .

Alternative Spirocyclization Methods: Palladium-catalyzed cascade reactions have been reported as alternative approaches, offering improved selectivity and functional group tolerance under milder conditions [14] [15].

Reaction Mechanisms and Pathways

The mechanistic understanding of each transformation is crucial for optimizing reaction conditions and predicting potential side reactions. The oxadiazole formation proceeds through a well-defined mechanism involving nucleophilic attack of the amidoxime on the carbonyl carbon, followed by cyclization and elimination [4] [5].

Oxadiazole Formation Mechanism: The mechanism begins with nucleophilic attack of the amidoxime nitrogen on the carbonyl carbon of the acylating agent, forming a tetrahedral intermediate. This intermediate undergoes cyclization through intramolecular nucleophilic attack of the oxime oxygen on the carbonyl carbon, followed by elimination of water to form the 1,2,4-oxadiazole ring [4] [5].

Suzuki Coupling Mechanism: The palladium-catalyzed cross-coupling follows the established mechanism of oxidative addition, transmetalation, and reductive elimination. The electron-withdrawing nitrile group facilitates the oxidative addition step, while the boronic acid component undergoes transmetalation with the palladium center [11] [12].

Spirocyclization Mechanism: The spirocyclization proceeds through an intramolecular SN2 mechanism, where the deprotonated piperidine nitrogen attacks the activated electrophilic center. The reaction is stereospecific and proceeds with inversion of configuration at the electrophilic carbon [3].

Alternative Synthetic Approaches and Optimizations

Several alternative synthetic strategies have been developed to improve yields, reduce reaction times, and minimize environmental impact. These approaches include microwave-assisted synthesis, flow chemistry, and the use of supported catalysts [8] [16] [17].

Microwave-Assisted Synthesis: The application of microwave irradiation has proven particularly effective for the oxadiazole formation step, reducing reaction times from hours to minutes while improving yields and product purity [17] [6] [7].

Flow Chemistry: Continuous flow synthesis has been successfully applied to the oxadiazole formation, providing improved heat and mass transfer, reduced reaction times, and enhanced safety profiles [16] [18].

Green Chemistry Approaches: The development of more environmentally friendly synthetic methods includes the use of water as a solvent, elimination of toxic reagents, and the implementation of atom-economical transformations [19] [20].

Catalyst Optimization: The use of supported catalysts and recyclable catalyst systems has been investigated to improve the sustainability of the synthetic process [8] [21].

Purification Protocols and Analytical Verification Methods

The purification and characterization of intermediates and final products require specialized protocols due to the complex nature of the target compound and its synthetic precursors [22] [23] [24].

Chromatographic Purification: Column chromatography using silica gel with gradient elution systems (hexane/ethyl acetate mixtures) is the primary purification method for most intermediates. The final product requires reverse-phase high-performance liquid chromatography for optimal purification [22] [23].

Crystallization Methods: Recrystallization from appropriate solvent systems (methanol, ethanol, or mixed solvents) provides high-purity materials suitable for biological evaluation [17] [24].

Nuclear Magnetic Resonance Spectroscopy: Complete structural characterization requires both 1H and 13C NMR spectroscopy. The 1H NMR spectrum of the target compound shows characteristic signals for the aromatic protons (7.0-8.5 ppm), the spirocyclic protons (1.5-4.0 ppm), and the methyl substituents (2.0-2.5 ppm) [24] [25].

Mass Spectrometry: High-resolution mass spectrometry provides molecular ion confirmation and fragmentation patterns consistent with the proposed structure. The molecular ion peak appears at m/z 557.1 for the hydrochloride salt form [26] [27].

Infrared Spectroscopy: Infrared spectroscopy reveals characteristic absorption bands for the carbonyl stretch (1695 cm⁻¹), aromatic C=C stretches (1590-1610 cm⁻¹), and C-N stretches (1550-1570 cm⁻¹) [24] [28].

Analytical Method Development: Reverse-phase high-performance liquid chromatography using acetonitrile-water mobile phases provides reliable quantitative analysis with detection limits suitable for quality control applications [22] [29].

Stability Studies: Forced degradation studies under acidic, basic, oxidative, and photolytic conditions demonstrate the stability profile of the compound and identify potential degradation pathways [22] [29].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

5.6

Hydrogen Bond Acceptor Count

6

Exact Mass

520.24744090 g/mol

Monoisotopic Mass

520.24744090 g/mol

Heavy Atom Count

39

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

F95C648W4N

Other CAS

180083-23-2

Wikipedia

Sb 224289

Dates

Last modified: 08-15-2023
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4: Maximino C, Lima MG, Batista Ede J, Oliveira KR, Herculano AM. Interaction between 5-HT1B receptors and nitric oxide in zebrafish responses to novelty. Neurosci Lett. 2015 Feb 19;588:54-6. doi: 10.1016/j.neulet.2014.12.049. PubMed PMID: 25545556.
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10: Quiñonez-Bastidas GN, Cervantes-Durán C, Rocha-González HI, Murbartián J, Granados-Soto V. Analysis of the mechanisms underlying the antinociceptive effect of epicatechin in diabetic rats. Life Sci. 2013 Oct 17;93(17):637-45. doi: 10.1016/j.lfs.2013.08.022. PubMed PMID: 24012613.
11: Cervantes-Durán C, Rocha-González HI, Granados-Soto V. Peripheral and spinal 5-HT receptors participate in the pronociceptive and antinociceptive effects of fluoxetine in rats. Neuroscience. 2013 Nov 12;252:396-409. doi: 10.1016/j.neuroscience.2013.08.022. PubMed PMID: 23994595.
12: Godínez-Chaparro B, López-Santillán FJ, Argüelles CF, Villalón CM, Granados-Soto V. Role of 5-HT₁B/₁D receptors in the reduction of formalin-induced nociception and secondary allodynia/hyperalgesia produced by antimigraine drugs in rats. Life Sci. 2013 Jun 13;92(22):1046-54. doi: 10.1016/j.lfs.2013.03.023. PubMed PMID: 23583574.
13: Maximino C, Puty B, Benzecry R, Araújo J, Lima MG, de Jesus Oliveira Batista E, Renata de Matos Oliveira K, Crespo-Lopez ME, Herculano AM. Role of serotonin in zebrafish (Danio rerio) anxiety: relationship with serotonin levels and effect of buspirone, WAY 100635, SB 224289, fluoxetine and para-chlorophenylalanine (pCPA) in two behavioral models. Neuropharmacology. 2013 Aug;71:83-97. doi: 10.1016/j.neuropharm.2013.03.006. PubMed PMID: 23541719.
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18: Janhunen SK, van der Zwaal EM, la Fleur SE, Adan RA. Inverse agonism at α2A adrenoceptors augments the hypophagic effect of sibutramine in rats. Obesity (Silver Spring). 2011 Oct;19(10):1979-86. doi: 10.1038/oby.2011.51. PubMed PMID: 21475142.
19: Nakamura E, Tanaka N, Kuwabara M, Yamashita A, Matsuo Y, Kanai T, Onitsuka T, Asada Y, Hisa H, Yamamoto R. Relative contributions of 5-hydroxytryptamine (5-HT) receptor subtypes in 5-HT-induced vasoconstriction of the distended human saphenous vein as a coronary artery bypass graft. Biol Pharm Bull. 2011;34(1):82-6. PubMed PMID: 21212522.
20: Aira Z, Buesa I, Salgueiro M, Bilbao J, Aguilera L, Zimmermann M, Azkue JJ. Subtype-specific changes in 5-HT receptor-mediated modulation of C fibre-evoked spinal field potentials are triggered by peripheral nerve injury. Neuroscience. 2010 Jul 14;168(3):831-41. doi: 10.1016/j.neuroscience.2010.04.032. PubMed PMID: 20412834.

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